
Octylamine
Overview
Description
Octylamine (C₈H₁₉N), a primary aliphatic amine, is a colorless liquid with a fishy odor, soluble in organic solvents but sparingly in water . Industrially, it is synthesized via the Gabriel method and serves as a precursor for surfactants, pharmaceuticals, and corrosion inhibitors . Its applications span materials science (e.g., interlayer expansion in MoSe₂ cathodes ), nanotechnology (e.g., capping agent for CeO₂ nanoparticles ), and environmental science (e.g., demulsifier in crude oil ). This compound’s intermediate alkyl chain length balances solubility and reactivity, making it versatile compared to shorter or longer-chain analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylamine can be synthesized through several methods:
Reduction of Octanenitrile: One common method involves the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Octyl Halides: Another method is the reaction of octyl halides (e.g., octyl chloride) with ammonia or primary amines under elevated temperatures and pressures.
Hydroamination of Alkenes: This involves the addition of ammonia to octenes in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of octanenitrile. This process is efficient and yields high-purity this compound. The reaction is carried out under high pressure and temperature conditions, with hydrogen gas and a suitable catalyst .
Chemical Reactions Analysis
Octylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Acylation: It reacts with acyl chlorides or anhydrides to form amides.
Alkylation: this compound can be alkylated to form secondary and tertiary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acylating Agents: Acyl chlorides, anhydrides.
Alkylating Agents: Alkyl halides, alkyl sulfates.
Major Products Formed:
This compound Oxide: Formed through oxidation.
Octylamides: Formed through acylation.
Secondary and Tertiary Amines: Formed through alkylation
Scientific Research Applications
Chemical Synthesis
1.1. Pharmaceutical Intermediates
Octylamine is widely used in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the production of various drugs, including anti-inflammatory agents and antibiotics. For instance, it is utilized in the synthesis of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties .
1.2. Catalysis
In catalysis, this compound functions as a template for synthesizing catalysts and as a reagent in various chemical reactions. Its ability to stabilize transition states makes it suitable for applications in asymmetric synthesis and hydroboration reactions .
Environmental Applications
2.1. Colorimetric Detection Probes
Recent studies have highlighted this compound's role as an environmentally friendly colorimetric detection probe. This application involves using this compound to detect hazardous compounds such as trinitrophenol (TNP) in environmental samples like water and serum. The detection method is characterized by its low cost, ease of use, and rapid response time .
2.2. Water Treatment
This compound is also employed in water treatment processes, particularly as a flocculant agent. It aids in the removal of contaminants from water by promoting the aggregation of particles, thus enhancing sedimentation rates .
Materials Science
3.1. Liposomal Drug Delivery Systems
In materials science, this compound-modified liposomes have been developed for drug delivery applications. These liposomes exhibit improved drug encapsulation efficiency and controlled release profiles, making them suitable for delivering therapeutic agents in cancer treatment and other medical applications .
3.2. Surface Modification
This compound is used for surface modification of materials to enhance their properties, such as hydrophobicity and biocompatibility. For example, it can modify silica surfaces to improve chromatographic performance in liquid chromatography applications .
Case Studies
Mechanism of Action
The mechanism of action of octylamine involves its interaction with various molecular targets and pathways:
Amphiphilic Nature: this compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in surfactant and detergent formulations.
Reactivity: The amino group in this compound can form hydrogen bonds and participate in nucleophilic reactions, facilitating its role in organic synthesis and pharmaceutical applications.
Biological Activity: In biological systems, this compound can interact with enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Properties and Structural Effects
Solubility and Reactivity
- Octylamine vs. Shorter-Chain Amines (Butylamine, Heptylamine):
this compound’s longer alkyl chain enhances solubility of sulfonimide intermediates compared to shorter-chain amines, facilitating dendritic polymer synthesis . However, shorter-chain amines like butylamine exhibit higher water solubility (e.g., butylamine: miscible in water vs. This compound: 1.0 g/L solubility ). - This compound vs. Longer-Chain Amines (Dodecylamine, Oleylamine): Longer-chain amines (e.g., dodecylamine) show lower water solubility but superior surfactant properties. For instance, dodecylamine forms stable monolayers in mineral processing, whereas this compound’s moderate chain length optimizes biodegradability in microbial systems (e.g., Pseudomonas strain BERT growth yield: 0.4 g/g this compound ).
Interfacial and Colloidal Properties
- Octanoic Acid–this compound Mixtures: Equimolar mixtures of octanoic acid and this compound reduce interfacial tension (IFT) by 50% compared to individual components, outperforming systems with decylamine or tetradecylamine .
Interlayer Expansion in Transition Metal Dichalcogenides (TMDs)
- This compound vs. Ammonium Ions:
this compound expands MoSe₂ interlayer spacing to 11.5 Å, significantly more than ammonium ions (6.46 Å in commercial MoSe₂) . This enhances ion diffusion in rechargeable batteries, but reduces crystallinity, impacting electrical conductivity .
Microbial Degradation
- This compound vs. Dodecylamine:
Pseudomonas strain BERT degrades this compound 40% faster than dodecylamine, converting 60% of its nitrogen to ammonium .
Receptor Binding Affinity
- N-Alkylamines for Sigma-1 Receptor:
Binding affinity (Ki) increases with chain length up to dodecylamine (Ki = 0.2 µM), then decreases. This compound (Ki = 6.0 µM) shows intermediate potency .
Amine | Chain Length | Ki (µM) |
---|---|---|
Butylamine | C4 | 477 |
Heptylamine | C7 | 21 |
This compound | C8 | 6.0 |
Dodecylamine | C12 | 0.2 |
Extraction Efficiency
- Primary vs. Secondary/Tertiary Amines:
this compound extracts uranium (U) and thorium (Th) with 85% efficiency, outperforming secondary (70%) and tertiary amines (60%) in rare earth element (REE) recovery .
Amine Type | U/Th Extraction (%) | REE Extraction (%) |
---|---|---|
This compound (C8) | 85 | 75 |
Didodecylamine | 70 | 30 |
Demulsification
- This compound vs. Commercial Demulsifiers:
this compound reduces crude oil emulsion stability by 90% at 100 ppm, comparable to synthetic polymers but with lower toxicity .
Environmental Impact
- Biodegradability: this compound’s shorter chain length enhances microbial degradation (doubling time: 4 hours ) compared to oleylamine (>24 hours).
Biological Activity
Octylamine, also known as 1-aminooctane or n-octylamine, is an aliphatic amine with the chemical formula . It is a colorless to yellow liquid with a characteristic ammonia-like odor and is primarily used in various industrial applications, including surfactants, fuel additives, and as a reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential applications in biomedical research.
- Molecular Weight : 129.24 g/mol
- Boiling Point : 175-177 °C
- Melting Point : -5 to -1 °C
- Density : 0.782 g/mL at 25 °C
- Solubility : Insoluble in water; floats on water .
Pharmacological Properties
This compound exhibits several interesting pharmacological properties:
- Surfactant Activity : It acts as a surfactant, which can enhance the solubility of various compounds and facilitate drug delivery systems. Its amphiphilic nature allows it to stabilize emulsions and improve the bioavailability of hydrophobic drugs .
- Antimicrobial Effects : Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
Toxicological Profile
Despite its applications, this compound poses several health risks:
- Acute Toxicity : this compound is classified as acutely toxic via dermal and oral routes (Category 3 for dermal toxicity and Category 4 for inhalation toxicity) according to GHS classifications. It can cause skin corrosion and severe eye damage upon contact .
- Target Organs : The primary target organs affected by this compound exposure include the respiratory system and skin. Symptoms of exposure may include irritation, coughing, and respiratory distress .
Case Studies
-
Synthesis of Mesoporous Nickel Hydroxy Nitrates :
- This compound was utilized as a surfactant in synthesizing mesoporous nickel hydroxy nitrates for fuel cell applications. The study demonstrated that this compound could effectively control the morphology and surface area of the synthesized materials, enhancing their performance in electrochemical applications .
- Magnetic Iron Oxide Particles :
-
Zinc Sulfide/Octylamine Nanosheets :
- Research involving sandwich-like structured ZnS/octylamine hybrid nanosheets showed promising results for optical and electronic device fabrication. The this compound played a crucial role in structuring these nanosheets, which exhibited enhanced properties compared to their non-modified counterparts .
Table of Biological Activities
Q & A
Basic Research Questions
Q. How can covalent functionalization of graphene oxide (GO) with octylamine be experimentally validated?
Methodological Answer: Covalent bonding between this compound and GO is confirmed through:
- FTIR Spectroscopy : Disappearance of epoxy group peaks (~850–1250 cm⁻¹) and emergence of C=N stretching (~1640 cm⁻¹) .
- Raman Spectroscopy : Retention of D and G bands (1350 cm⁻¹ and 1580 cm⁻¹) with altered intensity ratios (I_D/I_G), indicating structural changes .
- XRD Analysis : Shift in the (002) diffraction peak of GO, suggesting interlayer expansion due to this compound insertion .
- Electrochemical Stability Tests : Enhanced corrosion inhibition on Mg alloys via Tafel polarization and Nyquist plots, showing reduced current density and increased charge-transfer resistance .
Q. What role does this compound play in synthesizing perovskite quantum dots (QDs)?
Methodological Answer: this compound acts as a surface ligand to:
- Passivate Defects : Reduces non-radiative recombination, improving photoluminescence quantum yield (PLQY) (e.g., 84.8% for Oct-QDs vs. 77.4% for oleylamine-capped QDs) .
- Modify Morphology : TEM imaging confirms cubic nanocrystal formation with uniform size distribution .
- Enhance Stability : Post-treatment with this compound increases PLQY to 94.5% by optimizing ligand packing density .
Q. How is this compound used to modify biopolymers like sodium alginate?
Methodological Answer: this compound enhances hydrophobicity and mechanical properties via:
- Covalent Grafting : Reaction with carboxyl/hydroxyl groups on alginate, confirmed by FTIR peak shifts (e.g., C–O–C stretching at 1030 cm⁻¹) .
- Mechanical Testing : Tensile strength increases by 30–50% compared to unmodified films .
- Contact Angle Measurements : Water contact angle rises from ~60° to >90°, indicating improved hydrophobicity .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in the reactivity of this compound-functionalized GO?
Methodological Answer: DFT studies (B3LYP/6-31+G*) reveal:
- Protonation Effects : Protonated N–C bonds elongate by 0.035 Å, reducing global softness (0.014–0.026 A.U.) and increasing HOMO-LUMO gaps (0.76 eV vs. 1.39 eV for neutral vs. protonated structures), suggesting lower reactivity in acidic media .
- NBO Analysis : Negative charges on this compound (−0.25 to −0.68 e) explain nucleophilic behavior, validated by electrochemical reactivity with oxidizers .
- Contradictions : Experimental corrosion inhibition (e.g., Mg alloy protection) aligns with computational predictions of high surface reactivity but requires pH-dependent validation .
Q. What mechanistic insights explain this compound’s role in aziridination reactions?
Methodological Answer: Premixing this compound with thianthrenium salts is critical for:
- Reaction Efficiency : Yield drops from 67% to <20% without premixing, due to poor charge transfer between reactants .
- Stereochemical Control : this compound’s linear alkyl chain stabilizes transition states, favoring cis-aziridine formation (validated by NMR and X-ray crystallography) .
- Kinetic Studies : Time-resolved UV-Vis spectroscopy shows rapid iminium ion formation (t₁/₂ < 5 min) .
Q. How can this compound-functionalized materials be optimized for chromatography applications?
Methodological Answer: Core-shell chromatography resins (e.g., Core400/Core700) use this compound ligands to:
- Enhance Binding Capacity : Hydrophobic interaction chromatography (HIC) achieves >95% recovery for viral particles (e.g., adenoviruses) via pH-gradient elution .
- Improve Flow Rates : Optimized ligand density (85–90 μm particle size) allows flow rates up to 7050 cm/h without backpressure issues .
- Characterization : Dynamic binding capacity (DBC) assays and SEM imaging confirm uniform ligand distribution .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental corrosion inhibition results?
Methodological Answer:
- Computational Limitations : Small GO models (e.g., C30H10(CO2)(OH)(O)) may oversimplify multi-layer interactions, underestimating protonation effects .
- Experimental Validation : Electrochemical impedance spectroscopy (EIS) shows protonated structures still inhibit corrosion in NaCl (3.5%) due to π-electron delocalization in GO layers, overriding computational reactivity metrics .
- Multi-Scale Modeling : Hybrid QM/MM simulations are recommended to bridge atomistic and bulk-scale behavior .
Q. Methodological Tables
Table 1. Key Reactivity Parameters of this compound-Functionalized GO (DFT Calculations)
Parameter | Neutral Structure | Protonated Structure |
---|---|---|
HOMO-LUMO Gap (eV) | 0.76 | 1.39 |
Global Softness (A.U.) | 0.026 | 0.014 |
Electrophilicity (eV) | 1.21 | 0.89 |
Source: |
Table 2. Performance of this compound-Modified Chromatography Resins
Parameter | Core400 | Core700 |
---|---|---|
Ligand Density (μmol/mL) | 25–30 | 20–25 |
Dynamic Binding Capacity | 45 mg/mL | 60 mg/mL |
pH Stability | 3–13 | 3–13 |
Source: |
Properties
IUPAC Name |
octan-1-amine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |
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InChI Key |
IOQPZZOEVPZRBK-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Record name | OCTANAMINE | |
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Related CAS |
142-95-0 (hydrochloride) | |
Record name | Octylamine | |
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DSSTOX Substance ID |
DTXSID8021939 | |
Record name | 1-Octanamine | |
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Molecular Weight |
129.24 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | OCTANAMINE | |
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Vapor Pressure |
0.96 [mmHg] | |
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CAS No. |
111-86-4, 68037-94-5, 1173022-14-4 | |
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Record name | 1-Octanamine | |
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